molecular formula C28H30F6N4O7S B12429623 (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid

(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B12429623
M. Wt: 680.6 g/mol
InChI Key: SEWRURJXMIPHFK-IKXQUJFKSA-N
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Description

(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a benzoyl group, and a methylsulfanylbutanoic acid moiety. The presence of trifluoroacetic acid as a counterion further enhances its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process may include:

    Formation of the imidazole derivative: This step involves the synthesis of the imidazole ring, which can be achieved through cyclization reactions using appropriate precursors.

    Coupling with the butanoic acid derivative: The final step involves coupling the imidazole-benzoyl intermediate with the butanoic acid derivative, often using peptide coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include:

    Use of automated synthesizers: To ensure precise control over reaction conditions.

    Purification techniques: Such as chromatography and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling reagents: Carbodiimides, such as N,N’-dicyclohexylcarbodiimide.

Major Products Formed

    Sulfoxides and sulfones: From oxidation of the methylsulfanyl group.

    Benzyl derivatives: From reduction of the benzoyl group.

    Substituted imidazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving imidazole-containing active sites.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors, leveraging the unique structural features of the compound.

Industry

In industrial settings, this compound can be used in the synthesis of specialty chemicals and advanced materials, benefiting from its unique reactivity and stability.

Mechanism of Action

The mechanism by which (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid exerts its effects involves interactions with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. The benzoyl and butanoic acid moieties may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid: A closely related compound with slight variations in the substituents.

    (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid: Another similar compound with different functional groups.

Uniqueness

The uniqueness of (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of trifluoroacetic acid as a counterion further enhances its solubility and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H30F6N4O7S

Molecular Weight

680.6 g/mol

IUPAC Name

(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C24H28N4O3S.2C2HF3O2/c1-16-5-3-4-6-19(16)21-11-17(12-25-13-18-14-26-15-27-18)7-8-20(21)23(29)28-22(24(30)31)9-10-32-2;2*3-2(4,5)1(6)7/h3-8,11,14-15,22,25H,9-10,12-13H2,1-2H3,(H,26,27)(H,28,29)(H,30,31);2*(H,6,7)/t22-;;/m0../s1

InChI Key

SEWRURJXMIPHFK-IKXQUJFKSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)N[C@@H](CCSC)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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